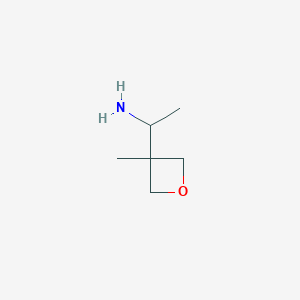

![molecular formula C8H13F2N B3322479 6,6-Difluorospiro[2.5]octan-1-amine CAS No. 1461706-22-8](/img/structure/B3322479.png)

6,6-Difluorospiro[2.5]octan-1-amine

説明

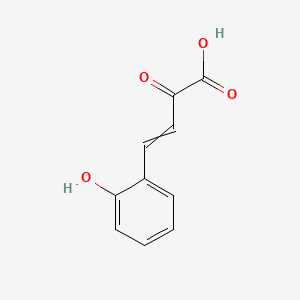

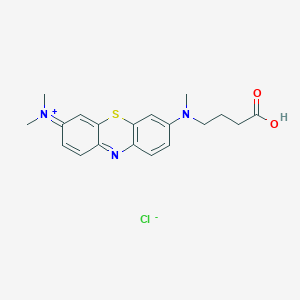

6,6-Difluorospiro[2.5]octan-1-amine is a chemical compound with the molecular formula C8H13F2N . It is also known as 6,6-difluorospiro[2.5]octan-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of 6,6-Difluorospiro[2.5]octan-1-amine consists of a total of 25 bonds, including 12 non-H bonds, 1 three-membered ring, 1 six-membered ring, and 1 primary amine (aliphatic) . The InChI code for this compound is 1S/C8H13F2N.ClH/c9-8(10)3-1-7(2-4-8)5-6(7)11;/h6H,1-5,11H2;1H .Physical And Chemical Properties Analysis

The molecular weight of 6,6-Difluorospiro[2.5]octan-1-amine is 197.66 . The compound is a powder at room temperature .科学的研究の応用

Corrosion Inhibition

One notable application of spirocyclopropane derivatives, which are structurally similar to 6,6-Difluorospiro[2.5]octan-1-amine, is in the field of corrosion inhibition. For instance, Chafiq et al. (2020) studied the inhibition performances of certain spirocyclopropane derivatives for mild steel protection in acidic environments. They found that these compounds exhibit effective corrosion inhibition properties, which are attributed to the adsorption of these inhibitors on the metal surface. The study highlights the potential of such compounds in developing environmentally friendly corrosion inhibitors for industrial applications (Chafiq et al., 2020).

Synthetic Applications

In the realm of synthetic chemistry, the construction of complex molecular frameworks is a critical area of research. Zeng et al. (2019) reported a synthetic strategy for constructing 6,8-dioxabicyclo[3.2.1]octane frameworks, which are related to the 6,6-difluorospiro[2.5]octan-1-amine structure. These frameworks are prevalent in a broad spectrum of bioactive natural products, and the development of efficient methods for their construction is of significant interest. The reported methodology involves palladium-organo relay catalysis, highlighting the versatility of such compounds in facilitating complex synthetic transformations (Zeng et al., 2019).

Functionalization of Carbon Nanotubes

Gabriel et al. (2006) explored the functionalization of single-walled carbon nanotubes (SWCNTs) with various amines, including fluorinated amines. The study highlights the modification of SWCNTs to enhance their solubility and interaction with other materials, which is crucial for their application in nanotechnology and material science. The functionalization process involves chemical modifications that introduce amine groups to the SWCNTs, demonstrating the utility of such compounds in modifying the properties of nanomaterials (Gabriel et al., 2006).

Lipophilic Hydrogen Bond Donor

The difluoromethyl group is investigated for its role as a lipophilic hydrogen bond donor, which may serve as a bioisostere for hydroxyl, thiol, or amine groups. Zafrani et al. (2017) studied a series of difluoromethyl anisoles and thioanisoles, analyzing their druglike properties, hydrogen bonding, and lipophilicity. This research underscores the potential of fluorinated compounds, including those related to 6,6-difluorospiro[2.5]octan-1-amine, in drug design and development by leveraging their unique hydrogen bonding capabilities and lipophilicity (Zafrani et al., 2017).

Safety and Hazards

The safety information for 6,6-Difluorospiro[2.5]octan-1-amine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

特性

IUPAC Name |

6,6-difluorospiro[2.5]octan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N/c9-8(10)3-1-7(2-4-8)5-6(7)11/h6H,1-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYXMWOXTRIDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12CC2N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Difluorospiro[2.5]octan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

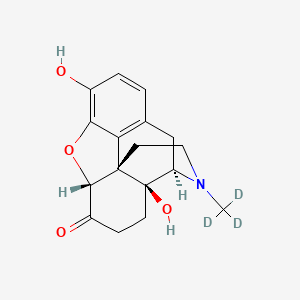

![(3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione](/img/structure/B3322396.png)

![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B3322411.png)

![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)

![5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine](/img/structure/B3322432.png)